1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride involves several steps. One common method includes the reaction of 6-chloro-1,3-benzoxazole with piperidine-4-amine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxide, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cellular processes, thereby affecting cell function and viability .
Comparison with Similar Compounds
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)piperidin-4-amine:
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3O.ClH/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16;/h1-2,7,9H,3-6,14H2;1H |
InChI Key |
IPGBVEUOSAITPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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